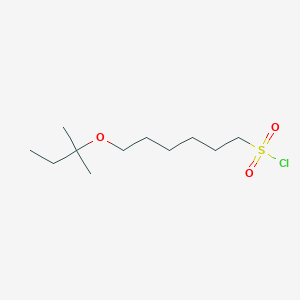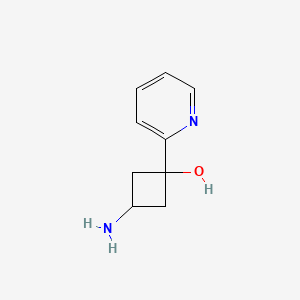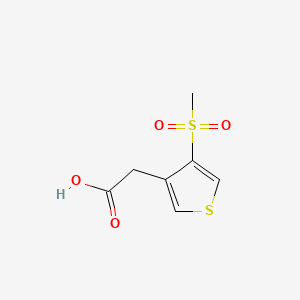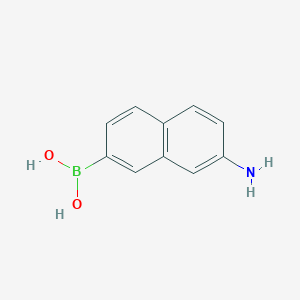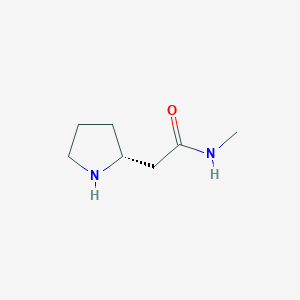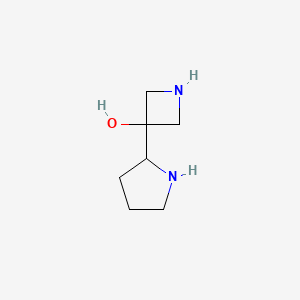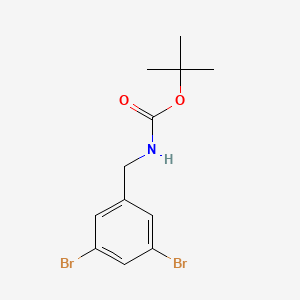
tert-Butyl 3,5-dibromobenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,5-dibromobenzylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, two bromine atoms, and a benzylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,5-dibromobenzylcarbamate typically involves the reaction of 3,5-dibromobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3,5-dibromobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Corresponding oxides or bromine-free derivatives.
Reduction: Dehalogenated products or amines.
Hydrolysis: Benzylamine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl 3,5-dibromobenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,5-dibromobenzylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and the carbamate group play crucial roles in the binding affinity and specificity of the compound. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler analog without the bromine atoms and benzyl group.
3,5-Dibromobenzylamine: Lacks the carbamate group but contains the dibromobenzyl moiety.
tert-Butyl 3-bromopropylcarbamate: Contains a single bromine atom and a different alkyl chain
Uniqueness
tert-Butyl 3,5-dibromobenzylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of two bromine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis. Additionally, the carbamate group provides stability and potential for prodrug applications .
Propiedades
Fórmula molecular |
C12H15Br2NO2 |
|---|---|
Peso molecular |
365.06 g/mol |
Nombre IUPAC |
tert-butyl N-[(3,5-dibromophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15Br2NO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16) |
Clave InChI |
CTKJWZAKYARTQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


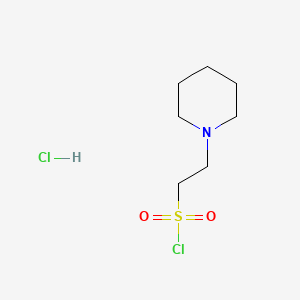

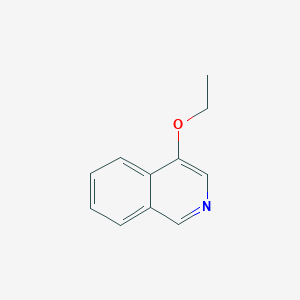
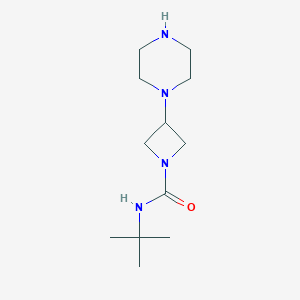

![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

